molecular formula C18H11NO2 B11848250 2-(1H-indol-3-yl)naphthalene-1,4-dione CAS No. 53475-83-5

2-(1H-indol-3-yl)naphthalene-1,4-dione

Katalognummer: B11848250
CAS-Nummer: 53475-83-5
Molekulargewicht: 273.3 g/mol
InChI-Schlüssel: RTTRTNMVYAYQJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-indol-3-yl)naphthalene-1,4-dione is a compound that combines the structural features of both indole and naphthoquinone Indole is a significant heterocyclic system found in many natural products and drugs, while naphthoquinone is known for its biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)naphthalene-1,4-dione typically involves the reaction of indole derivatives with naphthoquinone derivatives. One common method is the multicomponent reaction involving arylglyoxal derivatives, 2-amino-1,4-naphthoquinone, and indole derivatives in acetonitrile . The reaction is usually carried out under reflux conditions with a catalyst such as sulphamic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-indol-3-yl)naphthalene-1,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-indol-3-yl)naphthalene-1,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their function. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)naphthalene-1,4-dione is unique due to its combined indole and naphthoquinone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

53475-83-5

Molekularformel

C18H11NO2

Molekulargewicht

273.3 g/mol

IUPAC-Name

2-(1H-indol-3-yl)naphthalene-1,4-dione

InChI

InChI=1S/C18H11NO2/c20-17-9-14(18(21)13-7-2-1-6-12(13)17)15-10-19-16-8-4-3-5-11(15)16/h1-10,19H

InChI-Schlüssel

RTTRTNMVYAYQJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.